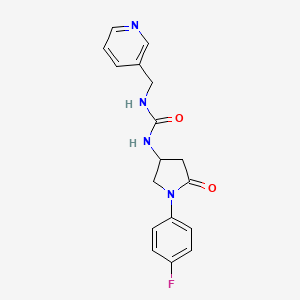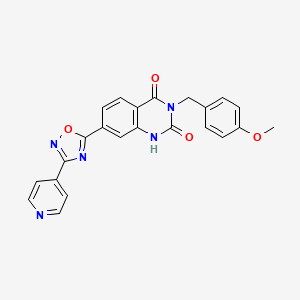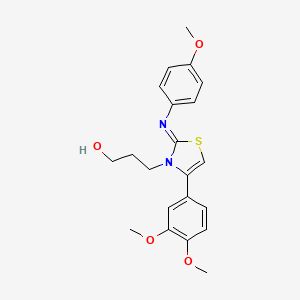
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BAY 41-2272' and is a potent activator of soluble guanylyl cyclase (sGC). In
作用機序
The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea involves the activation of soluble guanylyl cyclase (1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea). This enzyme is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The activation of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to various physiological effects such as vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea are diverse and depend on the specific research area. In cardiovascular research, BAY 41-2272 has been shown to cause vasodilation, which leads to a decrease in blood pressure and an increase in blood flow. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In inflammation research, BAY 41-2272 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Finally, in neurodegenerative disorder research, BAY 41-2272 has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea in lab experiments is its high potency and specificity for 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activation. This makes it an ideal tool for studying the physiological effects of cGMP. However, one limitation of using BAY 41-2272 is its relatively high cost compared to other 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activators. Additionally, the long-term effects of using this compound in lab experiments are still unknown, and further research is needed to fully understand its potential risks.
将来の方向性
There are several future directions for research on 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea. One potential area of research is the development of new 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activators with improved potency and specificity. Another area of research is the investigation of the long-term effects of using BAY 41-2272 in various research areas. Finally, further research is needed to fully understand the potential applications of this compound in the treatment of various diseases, including cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea is a potent activator of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea with potential applications in various fields of research. Its high potency and specificity make it an ideal tool for studying the physiological effects of cGMP. However, further research is needed to fully understand its potential risks and long-term effects. The future directions of research on this compound include the development of new 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea activators, investigation of its long-term effects, and exploration of its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea involves the reaction of 1-(2-hydroxyethoxy)cyclopentylamine with o-tolylisocyanate. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through chromatography to obtain the pure compound.
科学的研究の応用
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential applications in various fields of research. Some of the key research areas include cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. In cardiovascular research, BAY 41-2272 has shown promising results in the treatment of pulmonary hypertension, heart failure, and ischemic heart disease. In cancer research, this compound has been studied for its anti-tumor properties and has shown potential as a therapeutic agent for various types of cancers. Inflammation research has also shown that BAY 41-2272 has anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases. Finally, in neurodegenerative disorder research, BAY 41-2272 has been studied for its neuroprotective properties and has shown potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-6-2-3-7-14(13)18-15(20)17-12-16(21-11-10-19)8-4-5-9-16/h2-3,6-7,19H,4-5,8-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIRXFZMISHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)
methanone hydrochloride](/img/no-structure.png)


![2-chloro-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2620132.png)
![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)

